3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is a chemical compound with a molecular formula of C15H24N2O4 and a molecular weight of 296.36206 . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(morpholin-4-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival . By targeting these pathways, the compound can exert its effects on cellular functions and potentially offer therapeutic benefits.
Comparison with Similar Compounds
3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide: This compound has a similar structure but with additional methoxy and oxoethoxy groups, which may alter its chemical and biological properties.
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-morpholinyl)ethyl]benzamide:
3,4-dimethoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide: This compound has a trichloromethyl group, which can significantly impact its chemical behavior and biological activity.
Properties
Molecular Formula |
C16H24N2O5 |
---|---|
Molecular Weight |
324.37 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C16H24N2O5/c1-20-13-10-12(11-14(21-2)15(13)22-3)16(19)17-4-5-18-6-8-23-9-7-18/h10-11H,4-9H2,1-3H3,(H,17,19) |
InChI Key |
YRDNIFUEZKOCRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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